molecular formula C18H19NO3S2 B610980 SR8278 CAS No. 1254944-66-5

SR8278

Cat. No.: B610980
CAS No.: 1254944-66-5
M. Wt: 361.5 g/mol
InChI Key: UIEBLUZPSFAFOC-UHFFFAOYSA-N
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Description

SR8278 is a synthetic compound known for its role as an antagonist of the nuclear receptor REV-ERBα. This receptor is involved in the regulation of circadian rhythms and metabolic processes. This compound has been studied for its potential therapeutic applications in various diseases, including mood disorders and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

SR8278 is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

SR8278 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SR8278

This compound is unique in its ability to antagonize REV-ERBα, making it a valuable tool for studying the inhibition of this receptor. Unlike agonists such as GSK4112 and SR9009, this compound provides insights into the effects of blocking REV-ERBα activity, offering potential therapeutic applications for conditions where inhibition of this receptor is beneficial .

Biological Activity

SR8278 is a synthetic antagonist of the nuclear hormone receptor REV-ERBα, which plays a significant role in regulating circadian rhythms, metabolism, and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

REV-ERBα functions as a transcriptional repressor that regulates gene expression in response to heme binding. This compound acts as an antagonist by inhibiting the repressive activity of REV-ERBα:

  • Binding Affinity : this compound binds to REV-ERBα, blocking its interaction with heme and preventing the recruitment of corepressors like NCoR. This leads to the activation of target genes normally suppressed by REV-ERBα.
  • Potency : The effective concentration (EC50) for this compound is approximately 0.47 µM , indicating its potency in inhibiting REV-ERBα activity compared to other ligands like GSK4112 .

Biological Effects

This compound has been shown to influence various biological processes:

  • Gene Regulation : In HepG2 cells, treatment with this compound resulted in increased expression of glucose-regulating genes such as G6Pase and PEPCK, demonstrating its role in metabolic regulation .
  • Circadian Rhythms : Studies indicate that this compound can restore circadian rhythms in mood-related behaviors in models of Parkinson's disease. It has been observed to exert antidepressant and anxiolytic effects in a time-dependent manner .

Case Studies and Research Findings

  • Mood Disorders and Circadian Regulation :
    • In a study involving 6-OHDA-lesioned mice, administration of this compound restored normal circadian rhythms and improved mood-related behaviors, suggesting its potential use in treating mood disorders associated with circadian disturbances .
    • The antagonist's ability to modulate the expression of tyrosine hydroxylase in the ventral tegmental area was particularly noteworthy, indicating its impact on dopaminergic signaling pathways .
  • Cell Viability and Stress Response :
    • Research has shown that this compound can promote keratinocyte viability under UVB stress conditions, even when core circadian clock proteins are disrupted. This suggests that this compound may have protective effects against cellular stress .
  • Pharmacodynamics and Binding Studies :
    • Molecular dynamics simulations have elucidated the binding pathway of this compound to REV-ERBα, providing insights into how it interacts at the receptor's orthosteric site. This understanding is crucial for rational drug design targeting REV-ERBα .

Comparative Data Table

Parameter This compound GSK4112
Type AntagonistAgonist
EC50 (µM) 0.47Not specified
Effects on Glucose Genes Increases expressionNot applicable
Impact on Circadian Rhythms Restores normal functionDisrupts rhythm
Model Used for Study 6-OHDA-lesioned miceVarious (not specified)

Limitations and Future Directions

While this compound represents a significant advancement in understanding REV-ERBα biology, it has limitations:

  • Pharmacokinetics : Poor metabolic stability and a short half-life may restrict its application in vivo, necessitating further optimization of the compound or development of new analogs .
  • Structural Insights : The lack of X-ray crystal structures for REV-ERBα bound to antagonists hampers the design of more effective drugs targeting this receptor .

Properties

IUPAC Name

ethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-3-22-18(21)14-10-12-6-4-5-7-13(12)11-19(14)17(20)15-8-9-16(23-2)24-15/h4-9,14H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEBLUZPSFAFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693813
Record name SR-8278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254944-66-5
Record name SR-8278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.